Fexarene EC50 of 36 nM in FXR Cell-Based Assay – Potency Comparison with Fexaramine and Fexarine
Fexarene demonstrates an EC50 of 36 nM for FXR activation in a cell-based reporter gene assay, a value that falls between its close structural analogs fexaramine (25 nM) and fexarine (38 nM) when tested under identical experimental conditions [1]. This places fexarene's potency approximately 1.4-fold lower than fexaramine and 1.06-fold higher than fexarine in this assay system.
| Evidence Dimension | FXR activation potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 36 nM |
| Comparator Or Baseline | Fexaramine EC50 = 25 nM; Fexarine EC50 = 38 nM |
| Quantified Difference | Fexarene is 1.4-fold less potent than fexaramine; 1.06-fold more potent than fexarine |
| Conditions | Cell-based reporter gene assay using GAL4-FXR LBD chimeric construct |
Why This Matters
Enables precise potency-based selection among the three fexa-class analogs for assay design and dose-response optimization.
- [1] Downes M, Verdecia MA, Roecker AJ, Hughes R, Hogenesch JB, Kast-Woelbern HR, et al. A chemical, genetic, and structural analysis of the nuclear bile acid receptor FXR. Mol Cell. 2003 Apr;11(4):1079-92. doi: 10.1016/s1097-2765(03)00104-7. PMID: 12718892; PMCID: PMC6179153. View Source
